![molecular formula C13H14O2Si B14632515 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole CAS No. 54321-30-1](/img/structure/B14632515.png)
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole is a chemical compound that belongs to the class of siloles, which are silicon-containing heterocycles
Vorbereitungsmethoden
The synthesis of 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole typically involves the annulation of naphthols with various reagents. One common method is the cycloaddition reaction, which can be carried out under different conditions, such as chemical, photochemical, and electrochemical methods . Industrial production methods may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield silanols or siloxanes, while reduction reactions may produce silanes .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex silicon-containing compounds. In biology and medicine, it may be explored for its potential biological activities and pharmacological properties. In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of 1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole involves its interaction with molecular targets and pathways within a given system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in organic electronics, the compound may interact with electron transport pathways to enhance the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole can be compared with other similar compounds, such as 1,1-dimethyl-2,3,4,5-tetraphenylsilole and 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,5-cyclohexadiene. These compounds share similar structural features but differ in their electronic properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which can influence its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
54321-30-1 |
|---|---|
Molekularformel |
C13H14O2Si |
Molekulargewicht |
230.33 g/mol |
IUPAC-Name |
2,2-dimethoxy-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C13H14O2Si/c1-14-16(15-2)9-11-7-3-5-10-6-4-8-12(16)13(10)11/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
RXJBBOWYQIJIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si]1(CC2=CC=CC3=C2C1=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
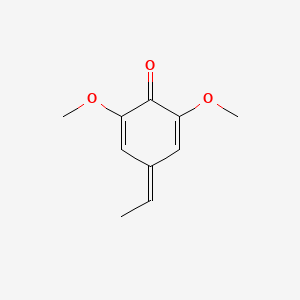
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
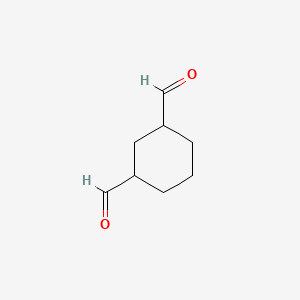
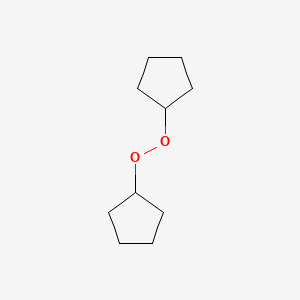


![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

![[[1,1'-Biphenyl]-2,2'-diylbis(methylene)]bis(trimethylsilane)](/img/structure/B14632482.png)
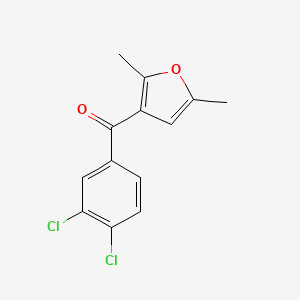

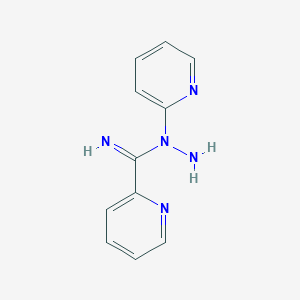
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
